molecular formula C12H11N3S B13979486 N-Phenyl-N-pyridin-2-ylthiourea CAS No. 75050-66-7

N-Phenyl-N-pyridin-2-ylthiourea

Cat. No.: B13979486
CAS No.: 75050-66-7
M. Wt: 229.30 g/mol
InChI Key: CUEXEQUOVZJYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-N-pyridin-2-ylthiourea: is an organic compound that belongs to the class of thiourea derivatives. Thioureas are known for their versatile coordination chemistry and biological activities. This compound is characterized by the presence of a phenyl group and a pyridin-2-yl group attached to the thiourea moiety, making it a valuable ligand in coordination chemistry and a potential candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-pyridin-2-ylthiourea typically involves the reaction of phenylisothiocyanate with 2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Phenyl-N-pyridin-2-ylthiourea can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, alcohols, aqueous or organic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

Chemistry: N-Phenyl-N-pyridin-2-ylthiourea is used as a ligand in coordination chemistry to form complexes with transition metals

Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antitumor properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research to study enzyme inhibition and protein interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for drug development against various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of sensors and as a chelating agent in the extraction and separation of metal ions. It also finds applications in the formulation of agrochemicals and as an additive in materials science.

Mechanism of Action

The mechanism of action of N-Phenyl-N-pyridin-2-ylthiourea involves its interaction with molecular targets such as enzymes and metal ions. The compound can coordinate with metal centers through its nitrogen and sulfur atoms, forming stable complexes. These interactions can inhibit enzyme activity or alter the function of metalloproteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the metal ions or enzymes involved.

Comparison with Similar Compounds

    N-Phenyl-N’-pyrimidin-2-ylthiourea: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    N-Phenyl-N’-pyridin-4-ylthiourea: Similar structure but with the pyridine ring attached at the 4-position.

    N-Phenyl-N’-benzylthiourea: Similar structure but with a benzyl group instead of a pyridine ring.

Uniqueness: N-Phenyl-N-pyridin-2-ylthiourea is unique due to its specific coordination chemistry and biological activity. The presence of the pyridin-2-yl group allows for specific interactions with metal ions and enzymes, making it a versatile compound in both chemical and biological research. Its ability to form stable complexes with transition metals and its potential therapeutic applications set it apart from other similar thiourea derivatives.

Properties

CAS No.

75050-66-7

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

1-phenyl-1-pyridin-2-ylthiourea

InChI

InChI=1S/C12H11N3S/c13-12(16)15(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9H,(H2,13,16)

InChI Key

CUEXEQUOVZJYSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=N2)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.